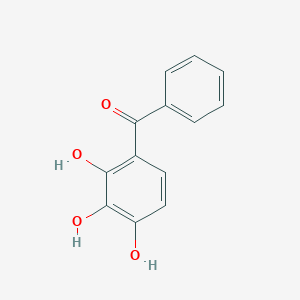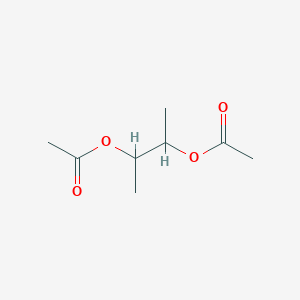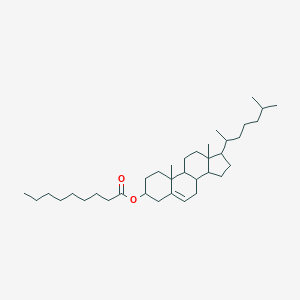
Nonanoate de cholestéryle
Vue d'ensemble
Description
Cholesteryl nonanoate, also known as cholesteryl pelargonate, is an ester of cholesterol and nonanoic acid. It is a liquid crystal material that forms cholesteric liquid crystals with a helical structure. This compound is notable for its ability to form spherulite crystals and is used in various applications, including cosmetics and liquid crystal displays .
Applications De Recherche Scientifique
Cholesteryl nonanoate has a wide range of applications in scientific research:
Chemistry: It is used as a component in the synthesis of liquid crystals and other cholesteryl derivatives.
Biology: Cholesteryl nonanoate is used in studies related to cell membrane structure and function due to its similarity to natural cholesterol.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in bioimaging agents.
Industry: Cholesteryl nonanoate is used in the production of liquid crystal displays, pleochroic dyes, and thermochromic applications .
Mécanisme D'action
Target of Action
Cholesteryl nonanoate, also known as cholesteryl pelargonate or 3β-cholest-5-en-3-ol nonaoate, is an ester of cholesterol and nonanoic acid . It primarily targets the formation of cholesteric liquid crystals . These crystals have a helical structure and are used in various applications, including hair colors, make-ups, pleochroic dyes, thermochromic applications, and liquid crystal displays .
Mode of Action
Cholesteryl nonanoate interacts with its targets by forming cholesteric liquid crystals with a helical structure . The compound’s unique structure allows it to align in a specific manner, creating a liquid crystal phase that exhibits long-range orientational order . This property is crucial for its use in various cosmetic and technological applications.
Biochemical Pathways
It is known that the compound plays a role in the formation of cholesteric liquid crystals . These crystals are part of a class of substances that exhibit mesophases, intermediate states between the isotropic liquid and the solid crystal . The formation of these crystals involves a complex interplay of molecular interactions and environmental conditions .
Pharmacokinetics
It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body
Result of Action
The primary result of cholesteryl nonanoate’s action is the formation of cholesteric liquid crystals . These crystals have unique optical properties, such as a characteristic reflection of light, which gives them an opalescent, iridescent appearance . This property is exploited in various cosmetic and technological applications .
Action Environment
The action of cholesteryl nonanoate is influenced by various environmental factors. For instance, temperature plays a crucial role in the formation of cholesteric liquid crystals . These crystals are observed in a very narrow temperature range between the isotropic and helical phase of cholesteric liquid crystals . Additionally, the compound’s action can be influenced by the presence of other compounds, as seen in its use in mixtures for various applications .
Orientations Futures
Cholesteryl nonanoate is used in some hair colors, make-ups, and other cosmetic preparations . It is also used in some pleochroic dyes and together with other compounds in some thermochromic applications . Future research may focus on expanding these applications and exploring new uses for this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cholesteryl nonanoate can be synthesized through the esterification of cholesterol with nonanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of cholesteryl nonanoate follows similar principles but on a larger scale. The process involves the continuous esterification of cholesterol with nonanoic acid, followed by purification steps to ensure high purity and yield. The use of advanced purification techniques, such as column chromatography, is common to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Cholesteryl nonanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of cholesteryl nonanoate.
Reduction: Reduction reactions can convert cholesteryl nonanoate into its corresponding alcohol.
Substitution: Substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acid chlorides and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized cholesteryl nonanoate derivatives.
Reduction: Cholesteryl alcohol.
Substitution: Various ester derivatives depending on the substituent used.
Comparaison Avec Des Composés Similaires
- Cholesteryl oleyl carbonate
- Cholesteryl benzoate
- Cholesteryl chloride
Comparison: Cholesteryl nonanoate is unique due to its specific ester group, which imparts distinct liquid crystalline properties. Compared to cholesteryl oleyl carbonate and cholesteryl benzoate, cholesteryl nonanoate forms more stable cholesteric phases, making it particularly useful in applications requiring precise control of liquid crystal behavior. Cholesteryl chloride, on the other hand, is more commonly used in cosmetic formulations due to its different chemical properties .
Propriétés
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O2/c1-7-8-9-10-11-12-16-34(37)38-29-21-23-35(5)28(25-29)17-18-30-32-20-19-31(27(4)15-13-14-26(2)3)36(32,6)24-22-33(30)35/h17,26-27,29-33H,7-16,18-25H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLNGBQPTVENHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862578 | |
| Record name | Cholest-5-en-3-yl nonanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182-66-7 | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-nonanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-5-ene-3-beta-yl nonanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


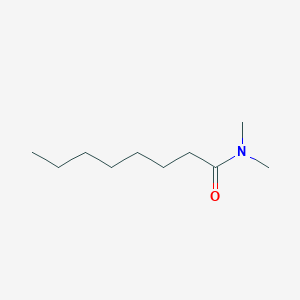


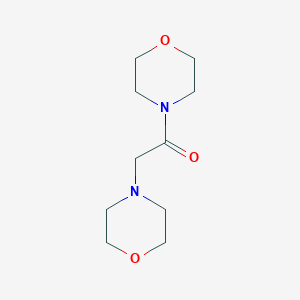
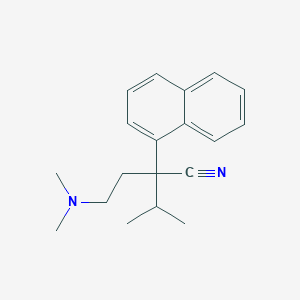
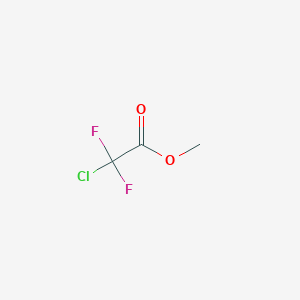


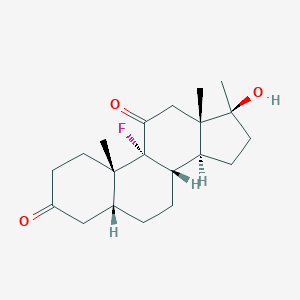
![3-[2-(1H-indol-3-yl)ethylselanyl]propanoic acid](/img/structure/B75504.png)
![(1R,2S,5S,6S,9R,12S,13R,16R)-16-(dimethylamino)-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-8-one](/img/structure/B75505.png)
